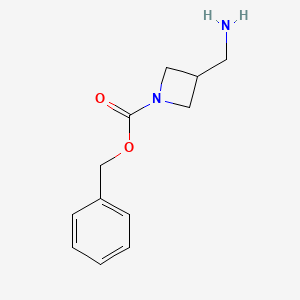

Benzyl 3-(aminomethyl)azetidine-1-carboxylate

CAS No.: 1016731-24-0

Cat. No.: VC2101794

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016731-24-0 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | benzyl 3-(aminomethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |

| Standard InChI Key | BYCVYBQLKZYFBQ-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)CN |

| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)CN |

Introduction

Chemical Structure and Properties

Benzyl 3-(aminomethyl)azetidine-1-carboxylate consists of a four-membered azetidine ring with an aminomethyl group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom of the azetidine ring. The parent compound has a molecular formula of C12H16N2O2, while its hydrochloride salt form has the formula C12H17ClN2O2 . The compound features two nitrogen atoms - one within the azetidine ring and another in the aminomethyl group - along with two oxygen atoms in the carboxylate functionality.

Physical Characteristics

The physical properties of Benzyl 3-(aminomethyl)azetidine-1-carboxylate provide important information for handling and utilizing this compound in various applications. The hydrochloride salt form has a molecular weight of 256.73 g/mol . The compound exists as a crystalline solid under standard conditions, although detailed information about its melting point, boiling point, and solubility profiles is limited in the available literature.

Structural Features

The key structural elements of this compound include:

-

A four-membered azetidine ring that introduces ring strain and unique reactivity

-

An aminomethyl substituent at the 3-position that provides a reactive primary amine functionality

-

A benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen that can be selectively removed under appropriate conditions

The structural complexity of this molecule contributes to its potential utility in medicinal chemistry and organic synthesis. The highly strained azetidine ring introduces interesting conformational properties that can influence the compound's reactivity and biological activity when incorporated into larger structures .

Chemical Identifiers and Nomenclature

Proper identification of chemical compounds is essential for research and regulatory purposes. Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several identifiers that facilitate its recognition in chemical databases and literature.

Identification Systems

Table 1: Chemical Identifiers for Benzyl 3-(aminomethyl)azetidine-1-carboxylate and its Hydrochloride Salt

Alternative Names and Synonyms

The compound is also known by several alternative names, particularly in its hydrochloride salt form:

-

1-CBZ-3-AMINOMETHYLAZETIDINE hydrochloride

-

3-(aminomethyl)-1-azetidinecarboxylic acid (phenylmethyl) ester hydrochloride

-

(phenylmethyl) 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

These alternative names reflect different naming conventions but refer to the same chemical entity.

Synthesis Methodologies

The synthesis of Benzyl 3-(aminomethyl)azetidine-1-carboxylate and related azetidine derivatives involves specialized organic chemistry techniques. Understanding these synthetic routes is essential for researchers interested in preparing or modifying this compound.

General Synthetic Approaches to Azetidine Derivatives

While the search results don't provide a specific synthesis protocol for Benzyl 3-(aminomethyl)azetidine-1-carboxylate itself, they do contain valuable information about the synthesis of related 3-substituted azetidine compounds that can be adapted to prepare the target molecule.

One significant synthetic approach involves the preparation of 3-(aminomethyl)azetidines from corresponding nitrile precursors. According to the literature, the synthesis typically follows a reduction pathway from 3-cyanoazetidines . The reduction of nitriles to amines is a well-established transformation that can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4).

Protection Strategies

The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen is typically introduced using benzyl chloroformate under basic conditions. This protection is essential for controlling the reactivity of the azetidine nitrogen during synthesis and subsequent transformations. The Cbz group can later be selectively removed under various conditions (hydrogenolysis, strong acids) if needed for further functionalization.

Chemical Reactivity and Transformations

The reactivity of Benzyl 3-(aminomethyl)azetidine-1-carboxylate is primarily dictated by its functional groups and the strain present in the four-membered azetidine ring.

Functional Group Reactivity

The compound contains several reactive sites:

-

The primary amine group (-CH2NH2) can participate in various transformations including:

-

Nucleophilic substitution reactions

-

Condensation with aldehydes or ketones

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

-

The carbamate functionality (N-Cbz) can be cleaved under specific conditions to reveal the secondary amine of the azetidine ring.

-

The strained azetidine ring itself can undergo ring-opening reactions under certain conditions due to its inherent strain energy.

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group serves as a protecting group for the azetidine nitrogen and can be removed under specific conditions. Common deprotection methods include:

-

Catalytic hydrogenolysis (H2, Pd/C)

-

Strong acid treatment (HBr/AcOH)

-

Reduction with strong reducing agents

This protecting group strategy allows for selective manipulation of the compound's reactive centers during multi-step syntheses.

Applications in Organic and Medicinal Chemistry

Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several potential applications in synthetic organic chemistry and drug discovery based on its structural features.

Building Block in Medicinal Chemistry

Azetidine derivatives have gained significant attention in medicinal chemistry due to their unique structural properties. The four-membered azetidine ring introduces conformational constraints that can enhance binding affinity and selectivity when incorporated into bioactive molecules. Additionally, the strain energy of the azetidine ring can influence the metabolic stability of drug candidates.

The aminomethyl functionality provides a reactive handle for further modification, making Benzyl 3-(aminomethyl)azetidine-1-carboxylate a versatile building block for creating libraries of potential bioactive compounds. The primary amine can be used for coupling with carboxylic acids, forming amide bonds that are prevalent in pharmaceuticals.

Synthetic Intermediate in Chemical Research

As a functionalized azetidine derivative, this compound serves as an important intermediate in the synthesis of more complex molecules. The presence of both the protected azetidine nitrogen and the primary amine allows for selective functionalization, enabling the construction of diverse chemical structures.

Related Compounds and Derivatives

Several structurally related compounds provide context for understanding the chemical space surrounding Benzyl 3-(aminomethyl)azetidine-1-carboxylate.

Structural Analogs

The azetidine scaffold with various substituents at the 3-position forms a family of related compounds. Some examples mentioned in the search results include:

-

3-cyanoazetidines - Precursors that can be reduced to form 3-(aminomethyl)azetidines

-

3-carboxyazetidines - Formed through hydrolysis of 3-cyanoazetidines

-

3-(hydroxymethyl)azetidines - Related derivatives with alcohol functionality instead of amine

Salt Forms

The hydrochloride salt form (Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride) is specifically mentioned in the search results . Salt formation is a common technique to improve the stability, solubility, and handling properties of amine-containing compounds. The hydrochloride salt neutralizes the basic primary amine group, typically resulting in a crystalline solid with enhanced chemical stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume